molecular formula C7H16N4O2 B1392908 Piperazine-1-carboxamidinium acetate CAS No. 60729-88-6

Piperazine-1-carboxamidinium acetate

Cat. No. B1392908
CAS RN: 60729-88-6
M. Wt: 188.23 g/mol
InChI Key: OLKUFAWUQDSWPN-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamidinium acetate is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.22754 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Piperazine-1-carboxamidinium acetate consists of a six-membered ring with two nitrogen atoms. The compound has a molecular formula of C7H16N4O2 .


Chemical Reactions Analysis

Piperazine derivatives have been found to undergo various chemical reactions. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Scientific Research Applications

1. Anticancer Agents

  • Summary of Application : Piperazine heterocycles have been identified as potential anticancer agents. The piperazine framework is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities .
  • Methods of Application : Molecular hybridization is related to a combination of two or more pharmacophores of bioactive frames which generate a single molecular structure with enhanced activity .
  • Results or Outcomes : The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .

2. FDA Approved Drugs

  • Summary of Application : Piperazine-containing drugs have been approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 .
  • Methods of Application : The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Results or Outcomes : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Safety And Hazards

Piperazine-1-carboxamidinium acetate is classified as an irritant . In case of eye contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and obtain medical attention .

Future Directions

Piperazine and its derivatives have wide applications in medicinal chemistry. Despite its wide use, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests a potential direction for future research and development in this area.

properties

IUPAC Name

acetic acid;piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUFAWUQDSWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCN1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxamidinium acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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